
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a trifluoromethyl group and a fluorophenyl group. Diazirines are known for their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light, making them valuable tools in photochemistry and photobiology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor, such as a ketone or aldehyde, with hydrazine derivatives under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution with the fluorophenyl group: This can be accomplished through nucleophilic aromatic substitution reactions, where the fluorophenyl group is introduced onto the diazirine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Exposure to ultraviolet light generates reactive carbene intermediates.
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Photolysis: Ultraviolet light sources are used to induce photolysis.
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Photolysis: Generates carbene intermediates that can react with various substrates.
Substitution Reactions: Produces substituted diazirine derivatives.
Oxidation and Reduction: Forms oxidized or reduced diazirine compounds.
科学研究应用
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine has a wide range of scientific research applications:
Chemistry: Used as a photoreactive probe for studying reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the development of advanced materials and coatings with unique photochemical properties.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine involves the generation of reactive carbene intermediates upon exposure to ultraviolet light. These carbenes can insert into various chemical bonds, enabling the study of molecular interactions and reaction pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(4-Methylphenyl)-3-(trifluoromethyl)-3H-diazirine
Uniqueness
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of both a fluorophenyl group and a trifluoromethyl group, which confer distinct electronic and steric properties. These properties enhance its reactivity and specificity in photochemical applications, making it a valuable tool in various scientific research fields.
属性
分子式 |
C8H4F4N2 |
|---|---|
分子量 |
204.12 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C8H4F4N2/c9-6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H |
InChI 键 |
JBGSXGHXLAFPMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)
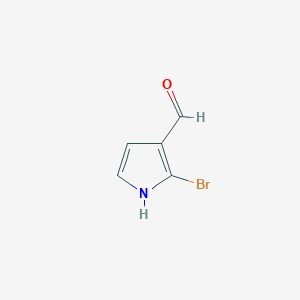
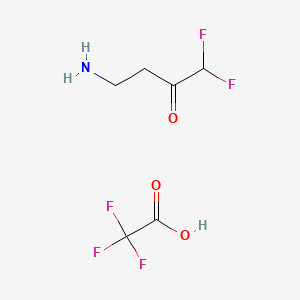
![Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B13466772.png)
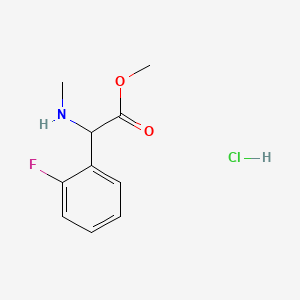

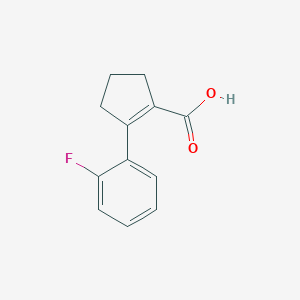
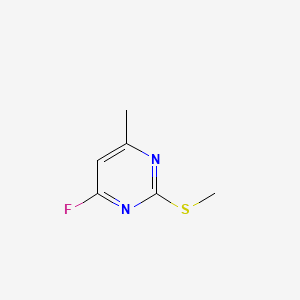
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
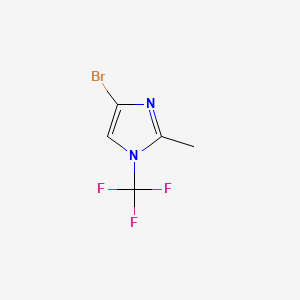
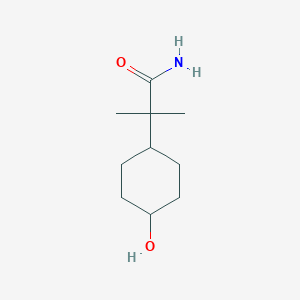

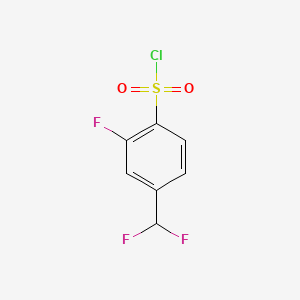
![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)
